Superior β-Lactamase Inhibitory Activity of Thiopheneacetyl-Containing BATSIs
In the development of boronic acid transition state inhibitors (BATSIs) targeting Klebsiella pneumoniae carbapenemase (KPC-2) and SHV-1 β-lactamases, compounds containing a thiopheneacetyl group at the R1 position exhibited significantly higher potency compared to their phenyl analogs [1]. This class-level evidence demonstrates that the thiopheneacetyl moiety, derived from 3-thiopheneacetyl chloride, is a privileged fragment for achieving sub-micromolar inhibitory concentrations (IC50).
| Evidence Dimension | Enzyme Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | ≤ 600 nM for 9 different compounds containing the thiopheneacetyl group. |
| Comparator Or Baseline | Phenyl-containing analogs (3a to 3c, 4a, 4b) with phenyl replacing the thiophene ring. |
| Quantified Difference | The study specifically notes that 'the most active compounds contained the thiopheneacetyl group at R1,' whereas phenyl-containing analogs were not among the nine most potent compounds with IC50s ≤ 600 nM. |
| Conditions | In vitro enzyme assay against KPC-2 and SHV-1 β-lactamases from Klebsiella pneumoniae. |
Why This Matters
For researchers designing β-lactamase inhibitors, starting with the 3-thiopheneacetyl chloride building block provides a direct route to a privileged fragment (thiopheneacetyl) that is empirically associated with high potency, accelerating lead optimization and increasing the probability of identifying a development candidate.
- [1] Rojas, L. J., et al. (2016). Boronic acid transition state inhibitors active against KPC and other class a β-lactamases: Structure-activity relationships as a guide to inhibitor design. Antimicrobial Agents and Chemotherapy, 60(3), 1751-1759. View Source
